molecular formula C11H13NO2 B6257040 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1391072-58-4

2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B6257040
CAS RN: 1391072-58-4
M. Wt: 191.2
InChI Key:
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Description

“2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a chemical compound with the empirical formula C11H13NO2 . It is a derivative of tetrahydroquinoline, which is a class of compounds that have been of interest in medicinal chemistry . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” can be represented by the SMILES string COC(=O)c1ccc2NCCCc2c1 . The InChI key for this compound is PPSPOJUGGLXCIV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a powder with a melting point of 73-76 °C . It has a molecular weight of 191.23 .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves the condensation of 2-methylcyclohexanone with aniline, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "2-methylcyclohexanone", "aniline", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "sodium chlorate", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-methylcyclohexanone in sulfuric acid and add aniline dropwise with stirring. Heat the mixture to 80-90°C for 2-3 hours.", "Step 2: Cool the mixture to room temperature and add sodium nitrite in small portions with stirring. Keep the temperature below 5°C.", "Step 3: Add sodium hydroxide solution to the mixture until the pH is around 9-10.", "Step 4: Heat the mixture to 80-90°C for 2-3 hours to promote cyclization.", "Step 5: Cool the mixture to room temperature and acidify with hydrochloric acid. Extract the product with ethyl acetate.", "Step 6: Wash the organic layer with water and sodium bicarbonate solution.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Dissolve the crude product in water and add sodium chlorate with stirring. Heat the mixture to 80-90°C for 2-3 hours to promote oxidation.", "Step 9: Cool the mixture to room temperature and acidify with hydrochloric acid. Extract the product with ethyl acetate.", "Step 10: Wash the organic layer with water and sodium bicarbonate solution.", "Step 11: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the pure product." ] }

CAS RN

1391072-58-4

Product Name

2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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